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Compound of Interest

Compound Name: Furfuryl tetrahydropyranyladenine

Cat. No.: B184445 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro effects of Furfuryl tetrahydropyranyl adenine

is limited in publicly available scientific literature. This guide provides a comprehensive

overview of the known effects of a closely related structural analog, Kinetin Riboside (N6-

furfuryladenosine), which shares the same N6-furfuryladenine core but possesses a ribose

moiety instead of a tetrahydropyranyl group at the N9 position. The information presented

herein is based on published studies of Kinetin Riboside and serves as a strong predictive

framework for the potential biological activities of Furfuryl tetrahydropyranyl adenine.

Introduction
Furfuryl tetrahydropyranyl adenine belongs to the cytokinin family, a class of phytohormones

known to regulate cell division and differentiation in plants. Synthetic cytokinin analogs, such as

Kinetin Riboside, have garnered significant interest in cancer research due to their cytotoxic

and pro-apoptotic activities against various cancer cell lines. These compounds are N6-

substituted derivatives of adenosine. The structural similarity between Furfuryl

tetrahydropyranyl adenine and Kinetin Riboside suggests that they may share similar

mechanisms of action, primarily centered on the induction of apoptosis through the intrinsic

pathway.

This technical guide summarizes the available quantitative data, details key experimental

protocols, and provides visual representations of the signaling pathways and experimental

workflows associated with the in vitro effects of the analogous compound, Kinetin Riboside.
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Quantitative Data Summary
The cytotoxic effects of Kinetin Riboside have been evaluated across various human cancer

cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the

concentration of the compound required to inhibit cell viability by 50%, are summarized below.

Table 1: Cytotoxic Activity of Kinetin Riboside against Human Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC50 (µM)

HCT-15 Colon Cancer 96 2.5[1][2]

HeLa Cervical Cancer 48

Not explicitly stated,

but effects observed

at 5-20 µM[3]

B16F-10 Mouse Melanoma Not specified
Effects observed at

4.5 µM[3]

M4 Beu Human Melanoma Not specified 1.5[4]

B16 Murine Melanoma Not specified 0.2[4]

HepG2 Human Hepatoma 48

Growth inhibition

observed at 1.67-

33.33 mg/L

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the in

vitro effects of Kinetin Riboside. These protocols can be adapted for the evaluation of Furfuryl

tetrahydropyranyl adenine.

Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator

of cell viability.

Cell Seeding: Plate cells (e.g., HeLa, HCT-15) in 96-well plates at a density of 5 x 10³ to 1 x

10⁴ cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

Kinetin Riboside at 0.5, 1, 2.5, 5, 10, 20 µM) for the desired duration (e.g., 24, 48, 72, or 96

hours). Include a vehicle control (e.g., DMSO).

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The IC50 value can be determined by plotting the percentage of viability against the log

of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide
Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., 4.5 µM

Kinetin Riboside) for 24 hours.

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and

Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room

temperature in the dark.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Viable cells: Annexin V-FITC negative and PI negative.

Early apoptotic cells: Annexin V-FITC positive and PI negative.
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Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow
Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S,

and G2/M).

Cell Treatment: Culture cells and treat with the test compound (e.g., 5 µM Kinetin Riboside

on HCT-15 cells) for a specific duration (e.g., 96 hours).[2]

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at

-20°C.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The

intensity of the PI fluorescence is proportional to the amount of DNA.

Western Blot Analysis for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved

in the apoptotic pathway, such as Bcl-2 and Bax.

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate the protein lysates (20-40 µg) on a 12% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2,

Bax, and a loading control (e.g., β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Densitometry Analysis: Quantify the band intensities to determine the relative protein

expression levels.

Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways

and experimental workflows described in this guide.
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Conclusion
While direct experimental evidence for the in vitro effects of Furfuryl tetrahydropyranyl adenine

remains to be established, the data available for the closely related compound, Kinetin

Riboside, provides a strong foundation for predicting its biological activities. Kinetin Riboside

demonstrates significant cytotoxic and pro-apoptotic effects in a variety of cancer cell lines,

primarily through the induction of the intrinsic apoptotic pathway. It also appears to modulate

the cell cycle, leading to an arrest in the S and G2/M phases.

Researchers and drug development professionals investigating Furfuryl tetrahydropyranyl

adenine are encouraged to utilize the experimental protocols outlined in this guide to

systematically evaluate its cytotoxic potential, elucidate its mechanism of action, and determine

its efficacy in various cancer models. Comparative studies with Kinetin Riboside would be

invaluable in understanding the structure-activity relationship and the specific contribution of

the tetrahydropyranyl moiety to the compound's biological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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